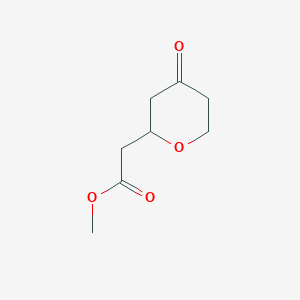
Methyl 2-(4-oxooxan-2-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as cyclocondensation reactions, which are used to create iminothiazolidin-4-one acetate derivatives with potential as aldose reductase inhibitors . Another approach is the reaction of methyl 3,4,6-trioxoalkanoates with aromatic aldehydes and arylamines to produce methyl (4-alkanoyl-1,5-diaryl-2-hydroxy-3-oxo-2,3-dihydro-1H-pyrrol-2-yl)acetates, which have been evaluated for their antimicrobial activity .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques, such as IR, NMR, and mass spectrometry, as well as X-ray diffraction . For instance, the structure of methyl[4-oxo-2-(benzoylimino)-3-(2-methoxyphenyl)thiazolidin-5-ylidene]acetate was confirmed by X-ray crystallography . Theoretical studies, including density functional theory (DFT) calculations, have also been employed to understand the molecular and chemical properties of these compounds .
Chemical Reactions Analysis
The chemical reactivity of related methyl esters has been explored in various reactions. For example, methyl 2-(1-oxo-2,3,4,9-tetrahydro-1H-carbazol-2-yl)oxoacetates react with hydroxylamine hydrochloride to afford different products depending on the reaction conditions . The title compound, methyl {2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}acetate, was synthesized through a reaction involving methyl (2-hydroxyphenyl)acetate .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied experimentally and theoretically. For instance, the antimicrobial activity of certain methyl esters against bacterial strains has been evaluated . Theoretical calculations have provided insights into the electrophilic and nucleophilic nature of these compounds, as well as their non-linear optical behaviors . Spectroscopic data have been used to characterize the compounds and to find the best methods for calculating vibrational frequencies .
Aplicaciones Científicas De Investigación
Chemical and Molecular Analysis
Methyl 2-(4-oxooxan-2-yl)acetate has been a subject of chemical and molecular analysis in various studies. For instance, Gültekin et al. (2020) conducted a detailed experimental (XRD, FT-IR, UV-VIS, NMR) and theoretical (NBO, NLO) study on a related compound, providing insights into its molecular and chemical properties, as well as its electrophilic and nucleophilic nature (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020). Similarly, a study by Al-amiery et al. (2013) focused on synthesizing and characterizing a derivative of 4-hydroxycoumarin, closely related to methyl 2-(4-oxooxan-2-yl)acetate, through spectral data and DFT calculations (Al-amiery, Obayes, Alwan, Kadhum, & Mohamad, 2013).
Synthesis and Structural Analysis
The synthesis of methyl 2-(4-oxooxan-2-yl)acetate and its derivatives has been a significant area of research. Luna et al. (2009) reported on the synthesis of new 1,8-dioxooctahydroxanthenes, including a structure similar to methyl 2-(4-oxooxan-2-yl)acetate, by cyclization with iodine (Luna, Cravero, Faccio, Pardo, Mombrú, & Seoane, 2009). Additionally, El-Samahy (2005) investigated the nucleophilic addition of methyl ethyl ketone to related esters, contributing to the understanding of the chemical behavior of similar compounds (El-Samahy, 2005).
Antibacterial and Antimicrobial Studies
Research has also been conducted on the potential antibacterial and antimicrobial applications of methyl 2-(4-oxooxan-2-yl)acetate derivatives. Sridhara et al. (2011) designed and synthesized a series of derivatives from a similar compound, studying their antimicrobial activities and cytotoxicity, with several compounds showing good antimicrobial activity (Sridhara, Reddy, Keshavayya, Ambika, Gopinath, Bose, Goud, & Peethambar, 2011).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-(4-oxooxan-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-11-8(10)5-7-4-6(9)2-3-12-7/h7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJHYCAKKLNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CC(=O)CCO1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4-oxooxan-2-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-ethoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3012432.png)
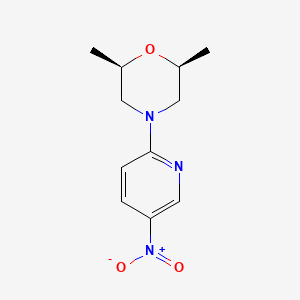
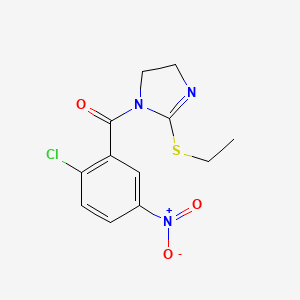
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(furan-3-yl)methanone](/img/structure/B3012437.png)

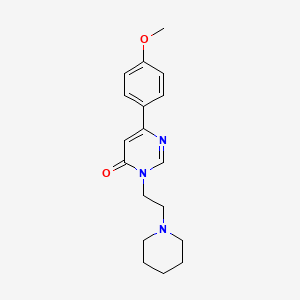
![2-[benzyl(cyanomethyl)amino]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B3012443.png)
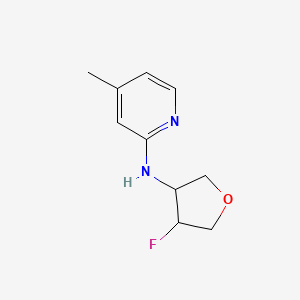

![N-(4-hydroxyphenyl)-4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B3012446.png)

![2-[[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3012449.png)
